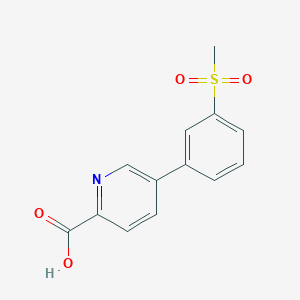
3-(4-Methylsulfonylphenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylsulfonylphenyl)picolinic acid (MSPPA) is an organic compound with the molecular formula C7H8NO4S. It is a white, crystalline solid that is widely used in scientific research and laboratory experiments. MSPPA is also known by its CAS number 537-11-5 and is often referred to as picolinic acid. It is a versatile compound that has a wide range of applications in biochemistry and physiology.
Wirkmechanismus
3-(4-Methylsulfonylphenyl)picolinic acid, 95% acts as a substrate for the enzyme picolinic acid hydrolase. This enzyme catalyzes the hydrolysis of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% to form picolinic acid and 4-methylsulfonylphenol. This reaction is important for the production of various biochemicals and pharmaceuticals.
Biochemical and Physiological Effects
3-(4-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme picolinic acid hydrolase. In addition, 3-(4-Methylsulfonylphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to be an effective inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is a versatile compound that can be used in a variety of scientific research applications. However, there are some limitations to the use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in laboratory experiments. It is a relatively unstable compound and can degrade over time. In addition, it is a toxic compound and should be handled with care.
Zukünftige Richtungen
The use of 3-(4-Methylsulfonylphenyl)picolinic acid, 95% in scientific research is expected to continue to expand in the future. It is likely that new applications for 3-(4-Methylsulfonylphenyl)picolinic acid, 95% will be discovered in the areas of drug development, biochemistry, and physiology. In addition, further research is needed to better understand the biochemical and physiological effects of 3-(4-Methylsulfonylphenyl)picolinic acid, 95%. Finally, it is possible that new methods for synthesizing 3-(4-Methylsulfonylphenyl)picolinic acid, 95% will be developed in the future.
Synthesemethoden
3-(4-Methylsulfonylphenyl)picolinic acid, 95% can be synthesized in several ways. One method involves the reaction of 4-methylsulfonylphenol with picolinic acid in the presence of an acid catalyst. This reaction yields a white crystalline solid with a purity of 95%. Another method involves the reaction of 4-methylsulfonylphenol with picolinic acid in the presence of a base catalyst. This method yields a white crystalline solid with a purity of 80%.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylsulfonylphenyl)picolinic acid, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers and for the preparation of metal complexes. In addition, 3-(4-Methylsulfonylphenyl)picolinic acid, 95% is used in the development of diagnostic tests and in the production of biochemicals.
Eigenschaften
IUPAC Name |
3-(4-methylsulfonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-19(17,18)10-6-4-9(5-7-10)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWURFVNOQFFQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














